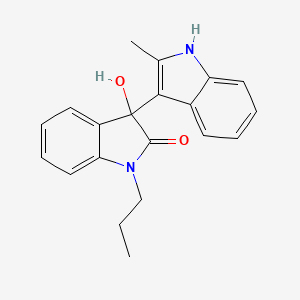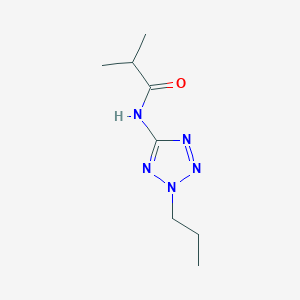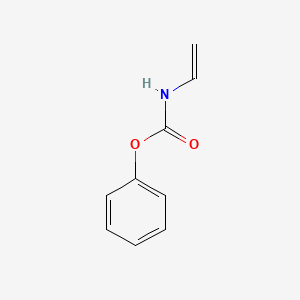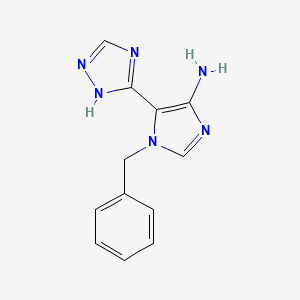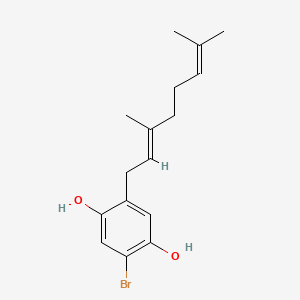
Cymopol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cymopol is a prenylated bromohydroquinone compound isolated from the green calcareous alga Cympolia barbata . It is known for its unique structure and significant biological activities, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cymopol involves several steps. One method includes the monogeranylation of 2,5-dibromohydroquinone bismethoxymethyl ether, followed by brominative cyclization with 2,4,4,6-tetrabromocyclohexadienone . This process results in the formation of this compound bismethoxymethyl ether, which can be further processed to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specific and complex synthesis process. Most of the production is carried out in research laboratories under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
Cymopol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into its corresponding hydroquinone derivatives.
Substitution: Bromine atoms in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate or silver dipicolinate are commonly used oxidizing agents.
Reduction: Sodium hydrosulfite is often used for reduction reactions.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions include different hydroquinone derivatives and substituted bromohydroquinones .
Scientific Research Applications
Cymopol has a wide range of scientific research applications:
Mechanism of Action
Cymopol exerts its effects primarily through the upregulation of Nrf2 transcription activity, which leads to the reduction of proinflammatory gene expression such as iNOS, COX2, PGE2, and Nqo1 . This mechanism is crucial for its anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
Cyclocymopol: A brominated monocyclic monoterpene hydroquinone isolated from the same alga.
Cymopolone: Another derivative with a similar structure but different biological activities.
Cymopochromenol: A related compound with distinct chemical properties.
Uniqueness
This compound stands out due to its specific prenylated bromohydroquinone structure, which contributes to its unique biological activities and chemical reactivity .
Properties
CAS No. |
62008-14-4 |
|---|---|
Molecular Formula |
C16H21BrO2 |
Molecular Weight |
325.24 g/mol |
IUPAC Name |
2-bromo-5-[(2E)-3,7-dimethylocta-2,6-dienyl]benzene-1,4-diol |
InChI |
InChI=1S/C16H21BrO2/c1-11(2)5-4-6-12(3)7-8-13-9-16(19)14(17)10-15(13)18/h5,7,9-10,18-19H,4,6,8H2,1-3H3/b12-7+ |
InChI Key |
IUFDABCKTYWJDR-KPKJPENVSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=CC(=C(C=C1O)Br)O)/C)C |
Canonical SMILES |
CC(=CCCC(=CCC1=CC(=C(C=C1O)Br)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(8-ethoxy-5H-pyrimido[5,4-b]indol-4-yl)-N',N'-diethylethane-1,2-diamine](/img/structure/B14159597.png)
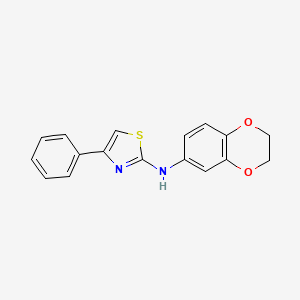
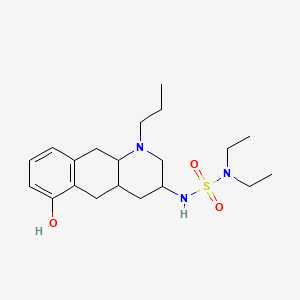

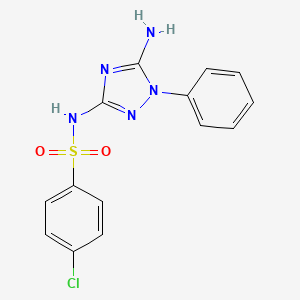
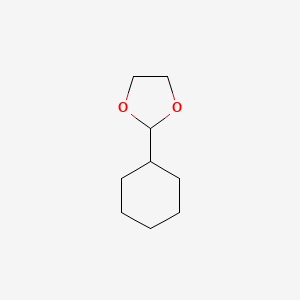
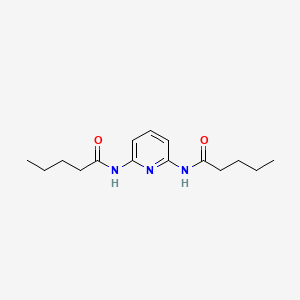
![6-(6,8-diaminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B14159656.png)
![3-[(11-methyl-5-methylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)amino]propan-1-ol](/img/structure/B14159665.png)
![6-[2-(3,4-Dichlorophenyl)ethyl]pyrimidine-2,4-diamine](/img/structure/B14159684.png)
